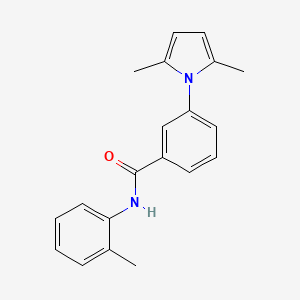![molecular formula C20H22N6O2 B5538275 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of pyrazolo[3,4-d]pyrimidines often involves nucleophilic substitution reactions, where various sulfonyl chlorides are reacted with 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives to produce a series of new compounds with potential anticancer activity (Mallesha et al., 2012).
Molecular Structure Analysis
- The molecular structure of pyrazolo[3,4-d]pyrimidines can be determined using techniques like X-ray diffraction analysis, as seen in studies determining the structure of various substituted pyrazolo[3,4-d]pyrimidines from laboratory powder data (Chernyshev et al., 1999).
Chemical Reactions and Properties
- Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including condensation with succinic anhydride, acetic anhydride, and other reagents to produce new derivatives with potential biological activity (Harb et al., 2005).
Physical Properties Analysis
- The physical properties of compounds like pyrazolo[3,4-d]pyrimidines can be characterized by their crystal structure and solubility, which can be influenced by the presence of functional groups and the overall molecular conformation (Trilleras et al., 2008).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can vary widely among pyrazolo[3,4-d]pyrimidines derivatives, depending on their specific substituents and molecular structure. Functionalization at various positions on the core structure can lead to significant differences in chemical behavior (Baraldi et al., 2012).
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
Novel derivatives, including those with pyrimidine and pyrazole moieties, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and have demonstrated analgesic and anti-inflammatory effects in preclinical studies, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Imaging of Cerebral Adenosine A2A Receptors
Compounds structurally related to 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine have been developed for mapping cerebral adenosine A2A receptors with PET imaging. Such derivatives offer high specificity and suitability for brain kinetics studies, providing a valuable tool for neurological research (Zhou et al., 2014).
Cytoprotective Antiulcer Activity
Pyrimidine derivatives related to the compound have shown potent cytoprotective antiulcer activity in preclinical models. These findings suggest potential therapeutic applications in treating ulcers with low acute toxicity, highlighting the versatility of pyrimidine-based structures in medicinal chemistry (Ikeda et al., 1996).
Cytotoxicity and Antitumor Agents
Several studies have synthesized and evaluated pyrazole and pyrimidine derivatives for their in vitro cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. These compounds offer promising avenues for developing new antitumor agents, showcasing significant activity in preclinical models (Hassan et al., 2014).
Enterovirus Inhibitors
The structural framework of pyrazolo[3,4-d]pyrimidines, including derivatives of the discussed compound, has been identified as potent inhibitors of enteroviruses. These findings highlight the potential for developing specific antiviral therapies against coxsackieviruses and other enteroviruses, demonstrating the importance of pyrimidine derivatives in virology research (Chern et al., 2004).
Glucose Transporter Inhibitors
Research into 1H-pyrazolo[3,4-d]pyrimidines has identified them as potent inhibitors of the facilitated glucose transporter 1 (GLUT1), with comprehensive structure-activity relationship studies delineating critical structural motifs. These findings could contribute to the development of treatments for conditions associated with glucose transport, such as diabetes (Siebeneicher et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-6-7-26(23-15)19-13-18(21-14-22-19)24-8-10-25(11-9-24)20(27)16-4-3-5-17(12-16)28-2/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVLQCWARMAFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)


![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)